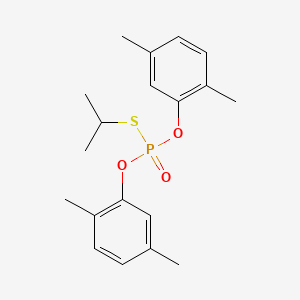
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is a chemical compound with the molecular formula C19H25O3PS. It is known for its unique structure, which includes a phosphorothioate group bonded to two 2,5-dimethylphenyl groups and an isopropyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2,5-dimethylphenol and isopropyl alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various esters and amides.
科学研究应用
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-diphenyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-bis(2,4-dimethylphenyl) S-(1-methylethyl) ester
Uniqueness
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is unique due to the presence of two 2,5-dimethylphenyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
属性
CAS 编号 |
120244-72-6 |
|---|---|
分子式 |
C19H25O3PS |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[(2,5-dimethylphenoxy)-propan-2-ylsulfanylphosphoryl]oxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C19H25O3PS/c1-13(2)24-23(20,21-18-11-14(3)7-9-16(18)5)22-19-12-15(4)8-10-17(19)6/h7-13H,1-6H3 |
InChI 键 |
FZGPJIKMGLHBMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


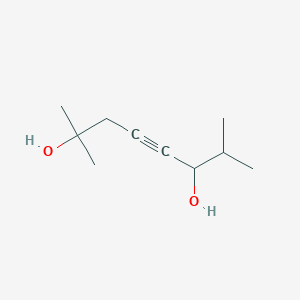
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
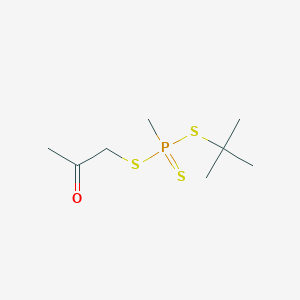
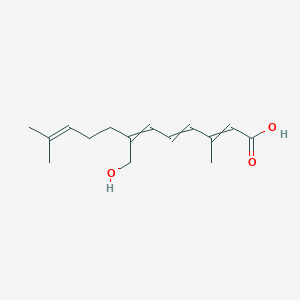

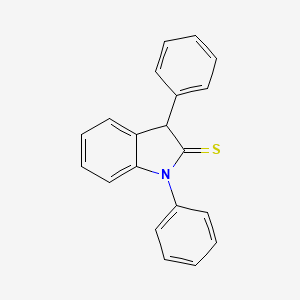
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
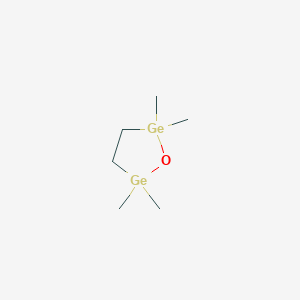
![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
